molecular formula C21H19N5O3 B11948948 2-(4-(Dimethylamino)phenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine CAS No. 853407-16-6

2-(4-(Dimethylamino)phenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine

Cat. No.: B11948948
CAS No.: 853407-16-6
M. Wt: 389.4 g/mol
InChI Key: ISHRSDXZPPCWKU-UHFFFAOYSA-N
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Description

2-(4-(Dimethylamino)phenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is notable for its potential applications in medicinal chemistry, particularly due to its unique structural features which include a benzimidazole core and a nitrofuran moiety. These structural elements are known for their biological activity, making this compound a subject of interest in the development of new therapeutic agents.

Preparation Methods

The synthesis of 2-(4-(Dimethylamino)phenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative.

    Introduction of the Dimethylamino Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a dimethylamino group, often using dimethylamine in the presence of a catalyst.

    Attachment of the Nitrofuran Moiety: The final step involves the condensation of the benzimidazole derivative with 5-nitrofuran-2-carbaldehyde under basic conditions to form the desired product.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, potentially using continuous flow reactors and other advanced techniques to ensure scalability and efficiency.

Chemical Reactions Analysis

2-(4-(Dimethylamino)phenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives, which may exhibit different biological activities.

    Reduction: The nitro group can be reduced to an amine, potentially altering the compound’s pharmacological properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Due to its potential antimicrobial and anticancer activities, it is being investigated as a lead compound for the development of new drugs.

    Industry: The compound’s unique properties may find applications in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(4-(Dimethylamino)phenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. The nitrofuran moiety may undergo redox cycling, generating reactive oxygen species that can damage cellular components. Additionally, the benzimidazole core may interact with DNA or proteins, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

Similar compounds to 2-(4-(Dimethylamino)phenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine include other benzimidazole derivatives and nitrofuran-containing compounds. For example:

    Benzimidazole Derivatives: Compounds like 2-(4-(Dimethylamino)phenyl)-1H-benzo[d]imidazole and 2-(4-(Methoxyphenyl)-1H-benzo[d]imidazole share the benzimidazole core but differ in their substituents, leading to variations in their biological activities.

    Nitrofuran Compounds: Compounds such as nitrofurantoin and furazolidone contain the nitrofuran moiety and are known for their antimicrobial properties. The presence of the benzimidazole core in this compound may enhance its activity and specificity compared to these simpler nitrofuran derivatives.

Properties

CAS No.

853407-16-6

Molecular Formula

C21H19N5O3

Molecular Weight

389.4 g/mol

IUPAC Name

N,N-dimethyl-4-[1-methyl-5-[(5-nitrofuran-2-yl)methylideneamino]benzimidazol-2-yl]aniline

InChI

InChI=1S/C21H19N5O3/c1-24(2)16-7-4-14(5-8-16)21-23-18-12-15(6-10-19(18)25(21)3)22-13-17-9-11-20(29-17)26(27)28/h4-13H,1-3H3

InChI Key

ISHRSDXZPPCWKU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N=CC3=CC=C(O3)[N+](=O)[O-])N=C1C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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